molecular formula C11H10N2O3 B2845356 Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 1092566-65-8

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B2845356
CAS No.: 1092566-65-8
M. Wt: 218.212
InChI Key: IVFSZJJJGABDMJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a benzoate group attached to the oxadiazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde under oxidative conditions. The reaction proceeds through a sequential condensation followed by tandem oxidative cyclization and rearrangement .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate can undergo various chemical reactions including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as iodine or hydrogen peroxide can be used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate has several scientific research applications:

Comparison with Similar Compounds

  • Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-YL)benzoate
  • 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoic acid

Comparison: Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .

Properties

IUPAC Name

methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFSZJJJGABDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7.83 ml (147 mmol) of concentrated sulfuric acid are added to a suspension of 30.0 g (147 mmol) of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in 150 ml of methanol, and the mixture is heated at the boil for 18 hours. The reaction mixture is cooled in an ice bath, water is added, the mixture is filtered off with suction and washed well with water: methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate as colourless crystals; m.p. 81° C., ESI 219 (M+H), HPLC: Rt.=2.65 min (method A).
Quantity
7.83 mL
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30 g
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150 mL
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Synthesis routes and methods II

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